5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde basic properties
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde basic properties
An In-Depth Technical Guide to the Basic Properties of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde
Executive Summary
This technical guide provides a comprehensive analysis of the core basic properties of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key synthetic intermediate, understanding its fundamental physicochemical characteristics is paramount for its effective utilization.[1] This document delves into the molecular architecture, dissects the electronic factors governing its basicity, outlines plausible synthetic routes, and presents exemplary experimental protocols for its characterization. The central finding is that while the oxazole core possesses a weakly basic nitrogen atom, its basicity is substantially attenuated by the powerful electron-withdrawing effect of the C4-carbaldehyde group, rendering the molecule a very weak base overall. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde belongs to the oxazole class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom.[2] This molecular scaffold is a cornerstone in the synthesis of complex molecules, finding applications in pharmaceutical development, particularly for neurological disorders, as well as in the creation of advanced materials such as fluorescent dyes and specialized polymers.[1] Its utility stems from the rigid, planar structure of the oxazole ring and the versatile reactivity of its functional groups. Understanding the compound's basic properties is crucial for predicting its behavior in physiological environments, designing synthetic transformations, and optimizing purification protocols.
Molecular Structure and Physicochemical Properties
The properties of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde are a direct consequence of the interplay between its three key structural components: the oxazole core, the thienyl substituent, the methyl group, and the carbaldehyde function.
Chemical Structure Analysis
The molecule's structure, presented below, reveals the relative positions of the functional groups that dictate its electronic landscape. The pyridine-like nitrogen at position 3 is the primary center of basicity.[3][4]
Caption: Molecular structure of the target compound.
Physicochemical Data
A summary of key quantitative data for the compound is provided below, facilitating quick reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 915923-87-4 | [5] |
| Molecular Formula | C₉H₇NO₂S | [6] |
| Molecular Weight | 193.22 g/mol | [5] |
| Physical Form | Solid | [5] |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | [6] |
| Predicted LogP | 2.524 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
The Core of Basicity: An Analysis of the Oxazole Ring
The basic character of the molecule is derived from the lone pair of electrons on the sp²-hybridized nitrogen atom at position 3. However, oxazoles are inherently weak bases, significantly less basic than related azoles like imidazole.[7] The conjugate acid of the parent oxazole has a pKₐ of approximately 0.8.[7] The substituents on the ring profoundly modulate this intrinsic basicity.
Electronic Influence of Substituents
The overall basicity is a net result of competing electronic effects from the three substituents:
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2-(2-thienyl) Group: The thienyl ring is a π-rich heteroaromatic system. When attached at the C2 position, it can act as an electron-donating group through resonance (a +M effect), increasing electron density within the oxazole ring. This effect, on its own, would slightly enhance the basicity of the nitrogen.[8][9]
-
5-Methyl Group: The methyl group is a weak electron-donating group through induction (a +I effect). It pushes electron density into the ring, marginally increasing the basicity of the nitrogen.
-
4-Carbaldehyde Group: The aldehyde group is a powerful electron-withdrawing group through both induction (-I) and resonance (-M). It strongly delocalizes the ring's π-electrons and the nitrogen's lone pair, significantly reducing their availability for protonation. This is the dominant electronic effect influencing the molecule's basicity.
Caption: Dominant electronic effects influencing basicity.
Protonation Equilibrium
Protonation will occur at the most electron-rich site, which is the pyridine-like nitrogen atom, to form an oxazolium salt.[10]
Caption: Protonation equilibrium of the oxazole nitrogen.
Synthesis and Reactivity Profile
Plausible Synthesis: The Van Leusen Reaction
A highly efficient and common method for constructing 5-substituted oxazole rings is the Van Leusen oxazole synthesis.[11] This reaction involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). For the target molecule, this would likely involve the reaction of 2-thiophenecarboxaldehyde with a derivative of TosMIC. A detailed hypothetical protocol is provided in the next section.
Caption: Workflow for the Van Leusen oxazole synthesis.
Reactivity at the Basic Center
Despite its weak basicity, the nitrogen lone pair can participate in nucleophilic reactions. A key reaction is N-alkylation with alkylating agents (e.g., methyl iodide) to form quaternary N-alkyloxazolium salts.[4][10] This reaction is fundamental for modifying the electronic properties of the ring or for introducing specific functionalities.
Exemplary Experimental Protocols
The following protocols are provided as trustworthy, self-validating methodologies for the synthesis and characterization of the title compound's basic properties.
Protocol: Synthesis via Modified Van Leusen Reaction
This protocol describes a plausible synthesis based on established literature methods for similar structures.[11]
Objective: To synthesize 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde.
Materials:
-
2-Thiophenecarboxaldehyde
-
1-(Tosyl)ethyl isocyanide (a TosMIC derivative)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (50 mL).
-
Reagent Addition: Add 2-thiophenecarboxaldehyde (1.0 eq) and 1-(tosyl)ethyl isocyanide (1.1 eq). Stir the mixture until all solids are dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) portion-wise over 10 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).
-
Workup - Quenching: Once complete, carefully add water to quench the reaction and dissolve the inorganic salts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Determination of Apparent pKₐ by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorption spectrum of the compound upon protonation.
Objective: To determine the pKₐ of the conjugate acid of the title compound.
Materials:
-
Purified 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde
-
Series of buffer solutions with known pH values (e.g., pH 0 to 4, in 0.5 pH unit increments)
-
Spectrophotometer-grade methanol or acetonitrile (for stock solution)
-
Calibrated pH meter
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the compound in methanol (e.g., 1 mg/mL).
-
Sample Preparation: For each pH buffer, add a small, constant aliquot of the stock solution to a constant volume of the buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 10 µM). Ensure the percentage of organic solvent is low (<1%) to not significantly alter the buffer pH.
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer solution. Also record a spectrum of the fully protonated form (in ~0.1 M HCl) and the fully neutral form (in a buffer of pH ~4 or higher).
-
Data Analysis: a. Identify an analytical wavelength (λ) where the absorbance difference between the protonated and neutral forms is maximal. b. Plot the absorbance at this wavelength versus the pH of the buffer solutions. c. The resulting data should fit a sigmoidal curve. The pKₐ is the pH value at the inflection point of this curve. d. Alternatively, the pKₐ can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([BH⁺]/[B]), where [BH⁺] and [B] are the concentrations of the protonated and neutral species, which can be determined from the absorbance values.
Applications in Research and Development
The structural features of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde make it a valuable building block.
-
Pharmaceuticals: The oxazole core serves as a bioisostere for ester and amide groups, providing metabolic stability. The thienyl group can engage in π-stacking interactions with biological targets, and the aldehyde provides a reactive handle for diversification to build libraries of potential drug candidates.
-
Materials Science: The conjugated π-system spanning the thienyl and oxazole rings gives rise to electronic and photophysical properties that are exploited in the development of organic electronics and fluorescent probes for biological imaging.[1]
Conclusion
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde is a functionally rich heterocyclic compound with a nuanced electronic profile. Its core basic property is defined by the pyridine-like nitrogen of the oxazole ring. However, a detailed analysis of substituent effects reveals that the potent electron-withdrawing nature of the C4-carbaldehyde group is the dominant factor, rendering the molecule a very weak base. This understanding is critical for scientists and researchers aiming to utilize this compound as a synthetic intermediate, enabling precise control over reaction conditions and predictable outcomes in the development of novel pharmaceuticals and advanced materials.
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